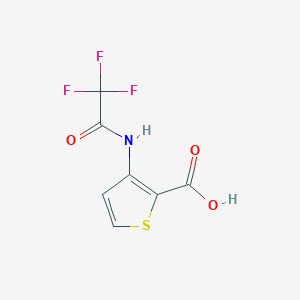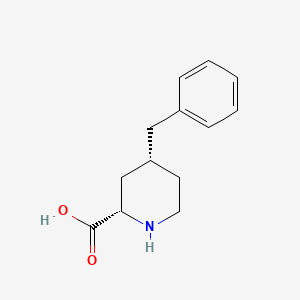
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic acid, cis: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the benzyl group and the piperidine ring makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of strong bases like sodium hydride or lithium diisopropylamide.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Catalysts: Use of specific catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzyl group to a benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
rac-(2R,4S)-4-Phenylpiperidine-2-carboxylic acid, cis: Similar structure but with a phenyl group instead of a benzyl group.
cis-(2S,4S)-4-Hydroxyproline: Similar piperidine ring structure but with a hydroxy group.
Uniqueness: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2S,4R)-4-benzylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1 |
InChI Key |
NNFRPINCKNGGAJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CNC(CC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


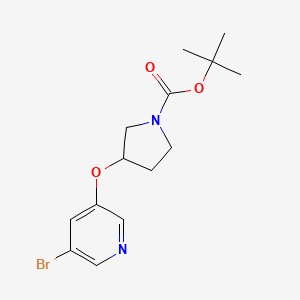
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
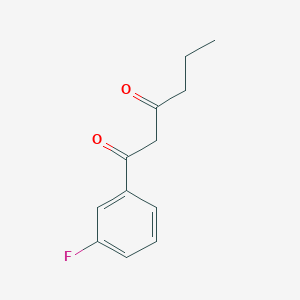
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)
![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
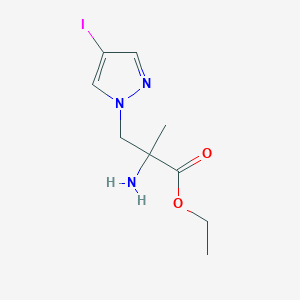
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
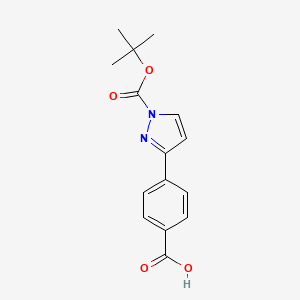
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
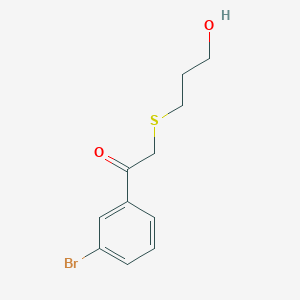
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
